N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide
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Overview
Description
N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide is a complex organic compound that features a furan ring, a morpholine ring, and a nitrobenzamide group
Mechanism of Action
Target of Action
Furan derivatives have been known to act on various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
Furan derivatives have been associated with a wide range of biological and pharmacological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Furan derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives have been associated with a wide range of biological and pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide typically involves a multi-step process. One common method starts with the preparation of the furan-2-yl precursor, which is then reacted with morpholine under controlled conditions to form the intermediate N-(2-(furan-2-yl)-2-morpholinoethyl)amine. This intermediate is subsequently reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: N-(2-(furan-2-yl)-2-morpholinoethyl)-4-aminobenzamide.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Used in the development of novel polymers and resins.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-morpholinoethyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-(2-(furan-2-yl)-2-piperidinoethyl)-4-nitrobenzamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide is unique due to the combination of its furan, morpholine, and nitrobenzamide groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable subject for research .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c21-17(13-3-5-14(6-4-13)20(22)23)18-12-15(16-2-1-9-25-16)19-7-10-24-11-8-19/h1-6,9,15H,7-8,10-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDACEFKBMMYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816691 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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